molecular formula C21H27NO B15185780 3-Methyl-1-phenethyl-4-(o-tolyl)-4-piperidinol CAS No. 95289-29-5

3-Methyl-1-phenethyl-4-(o-tolyl)-4-piperidinol

Cat. No.: B15185780
CAS No.: 95289-29-5
M. Wt: 309.4 g/mol
InChI Key: CNVZBXCRHJEDMR-UHFFFAOYSA-N
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Description

3-Methyl-1-phenethyl-4-(o-tolyl)-4-piperidinol is a synthetic compound that belongs to the class of piperidinols This compound is structurally related to fentanyl analogues, which are known for their potent pharmacological effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenethyl-4-(o-tolyl)-4-piperidinol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction.

    Addition of the o-Tolyl Group: The o-tolyl group is added through a Friedel-Crafts alkylation reaction.

    Hydroxylation: The final step involves the hydroxylation of the piperidine ring to form the piperidinol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenethyl-4-(o-tolyl)-4-piperidinol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The phenethyl and o-tolyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dehydroxylated product.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Methyl-1-phenethyl-4-(o-tolyl)-4-piperidinol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenethyl-4-(o-tolyl)-4-piperidinol involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: A potent synthetic opioid with a similar piperidine structure.

    4-Methylfentanyl: Another fentanyl analogue with a methyl group at the fourth position.

    3-Methylbutyrfentanyl: A compound with a similar structure but different substituents.

Uniqueness

3-Methyl-1-phenethyl-4-(o-tolyl)-4-piperidinol is unique due to the specific combination of the phenethyl and o-tolyl groups, which impart distinct chemical and pharmacological properties

Properties

CAS No.

95289-29-5

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

IUPAC Name

3-methyl-4-(2-methylphenyl)-1-(2-phenylethyl)piperidin-4-ol

InChI

InChI=1S/C21H27NO/c1-17-8-6-7-11-20(17)21(23)13-15-22(16-18(21)2)14-12-19-9-4-3-5-10-19/h3-11,18,23H,12-16H2,1-2H3

InChI Key

CNVZBXCRHJEDMR-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1(C2=CC=CC=C2C)O)CCC3=CC=CC=C3

Origin of Product

United States

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